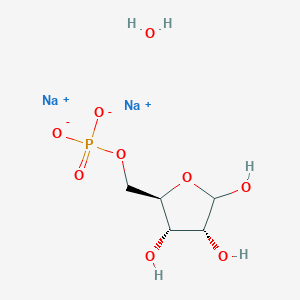
D-Ribose-5-phosphate disodium salt hydrate, 85%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Ribose-5-phosphate disodium salt hydrate, 85% (DR5P) is a unique organic compound that is used in a variety of scientific research applications. DR5P is a derivative of the naturally occurring sugar ribose and is composed of two phosphate groups and a hydrate. DR5P is a white crystalline powder that is soluble in water and is often used as a reagent in biochemical and physiological experiments. DR5P has been used in a variety of laboratory experiments and has been shown to have a number of beneficial biochemical and physiological effects.
Aplicaciones Científicas De Investigación
D-Ribose-5-phosphate disodium salt hydrate, 85% has been used in a variety of scientific research applications. It has been used in experiments to study the metabolism of carbohydrates, to study the structure and function of proteins, and to study the regulation of gene expression. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been used in experiments to study the biochemical and physiological effects of various drugs.
Mecanismo De Acción
The mechanism of action of D-Ribose-5-phosphate disodium salt hydrate, 85% is not completely understood. However, it is known that D-Ribose-5-phosphate disodium salt hydrate, 85% is able to interact with proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. D-Ribose-5-phosphate disodium salt hydrate, 85% is also thought to be able to interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
D-Ribose-5-phosphate disodium salt hydrate, 85% has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary energy source for cells. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been shown to increase the production of glycogen, which is a storage form of glucose. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been shown to increase the production of glycolytic enzymes, which are involved in the breakdown of glucose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of D-Ribose-5-phosphate disodium salt hydrate, 85% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is easy to obtain. It is also relatively stable and can be stored for long periods of time. The main limitation of using D-Ribose-5-phosphate disodium salt hydrate, 85% in laboratory experiments is that it is not very soluble in water.
Direcciones Futuras
There are a number of potential future directions for the use of D-Ribose-5-phosphate disodium salt hydrate, 85% in scientific research. It could be used to study the effects of various drugs on cellular metabolism and gene expression. It could also be used to study the effects of D-Ribose-5-phosphate disodium salt hydrate, 85% on the regulation of gene expression in different cell types. Additionally, D-Ribose-5-phosphate disodium salt hydrate, 85% could be used to study the effects of various environmental factors on cellular metabolism and gene expression. Finally, D-Ribose-5-phosphate disodium salt hydrate, 85% could be used to study the effects of D-Ribose-5-phosphate disodium salt hydrate, 85% on the development and progression of various diseases.
Métodos De Síntesis
D-Ribose-5-phosphate disodium salt hydrate, 85% can be synthesized from ribose and sodium phosphate. The reaction begins by combining ribose and sodium phosphate in an aqueous solution. The mixture is then heated to a temperature of around 80°C for two hours. The resulting solution is then cooled and filtered to obtain a white crystalline powder of D-Ribose-5-phosphate disodium salt hydrate, 85%.
Propiedades
IUPAC Name |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na.H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;/h2-8H,1H2,(H2,9,10,11);;;1H2/q;2*+1;/p-2/t2-,3-,4-,5?;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYZJCJVGKHNA-IREXRYMASA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
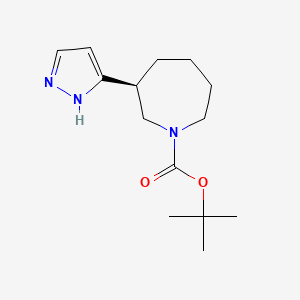
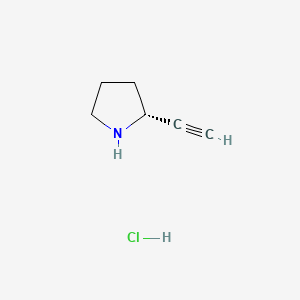
![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)





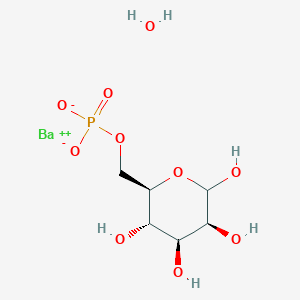
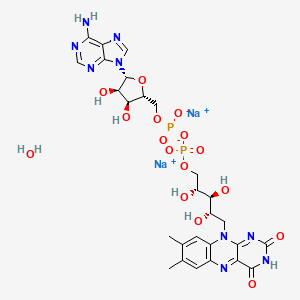

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)